molecular formula C17H19NO2 B8453880 4-Pyrrolidin-1-ylnaphthalene-1-carboxylic acid ethyl ester CAS No. 870888-45-2

4-Pyrrolidin-1-ylnaphthalene-1-carboxylic acid ethyl ester

Cat. No. B8453880
M. Wt: 269.34 g/mol
InChI Key: ADXKPUJWWSRVGR-UHFFFAOYSA-N
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Patent
US07268232B2

Procedure details

154BG85-11 (156 mg, 0.7 mmol) was transferred to a Pyrex tube and pyrrolidine (1 mL) was added. The tube was capped and the reaction tube was exposed to microwave irradiation (100° C., 3 min). The microwave exposure was repeated for 5 min at 130° C. The pyrrolidine was evaporated and the reaction mixture was transferred to a separation funnel with ethyl acetate and washed with 2 M NaOH. The aqueous phase was acidified with 2 M HCl and extracted with ethyl acetate. The organic phases were collected, dried over Na2SO4, filtered and concentrated to yield 135 mg (70%) of the title compound.
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9](F)=[CH:8][CH:7]=1)=[O:5])[CH3:2].[NH:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1>>[CH2:1]([O:3][C:4]([C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([N:17]2[CH2:21][CH2:20][CH2:19][CH2:18]2)=[CH:8][CH:7]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
156 mg
Type
reactant
Smiles
C(C)OC(=O)C1=CC=C(C2=CC=CC=C12)F
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The tube was capped
CUSTOM
Type
CUSTOM
Details
the reaction tube was exposed to microwave irradiation (100° C., 3 min)
Duration
3 min
CUSTOM
Type
CUSTOM
Details
The pyrrolidine was evaporated
CUSTOM
Type
CUSTOM
Details
the reaction mixture was transferred to a separation funnel with ethyl acetate
WASH
Type
WASH
Details
washed with 2 M NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phases were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)OC(=O)C1=CC=C(C2=CC=CC=C12)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 135 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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